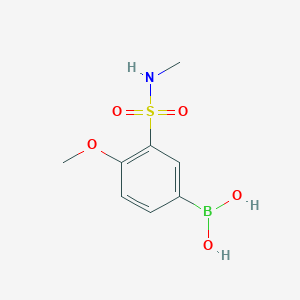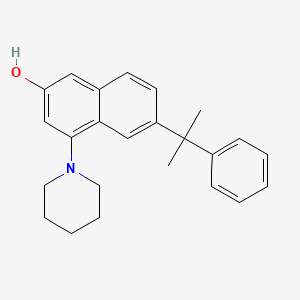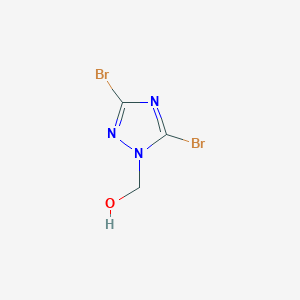
(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid
Overview
Description
“(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They have been widely studied in medicinal chemistry due to their potential biological applications .
Synthesis Analysis
Boronic acids, including “(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid”, can be synthesized using various methods . One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a methoxy group at the 4-position and a N-methylsulfamoyl group at the 3-position .
Chemical Reactions Analysis
Boronic acids, including “(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid”, are known to participate in various chemical reactions. These include Suzuki-Miyaura cross-coupling reactions, direct arylation, and Heck-type reactions .
Physical And Chemical Properties Analysis
“(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid” is a solid compound . The exact physical and chemical properties such as melting point, solubility, and stability are not specified in the available literature.
Scientific Research Applications
Multifunctional Compounds
- Synthesis and Structure : Boronic acids, including derivatives like (4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid, are crucial as synthetic intermediates and building blocks. They are used in diverse fields such as sensing, protein manipulation, therapeutics, biological labeling, and separation. A study by R. Zhang et al. (2017) elaborates on the structure of multifunctional compounds that combine boronic acid with an aminophosphonic acid group, showcasing their potential applications.
Fluorescence Studies
- Fluorescence Quenching : A study on the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in various alcohols was conducted by H. S. Geethanjali et al. (2015). This research highlights the potential of boronic acids in fluorescence-based sensing applications.
Chemical Properties and Reactions
- Formation of Tetraarylpentaborates : Research by Y. Nishihara et al. (2002) demonstrates the formation of tetraarylpentaborates from the reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex. These findings are significant in the study of complex boron-containing compounds.
Boronic Acid Esters and Complexes
- Boronate Ester Formation : A structural investigation by Lei Zhu et al. (2006) explores the N-B interaction in arylboronate systems. The study reveals insights into the design of future chemosensing technologies based on these compounds.
Food Chemistry Applications
- Reduction of Fructose in Food Matrices : A study by Paul Pietsch and R. Richter (2016) investigates the application of boronic acids, including variants of phenylboronic acid, for the specific reduction of fructose in fruit juices, demonstrating the potential use of boronic acids in food chemistry.
Protective Groups in Organic Synthesis
- Boronic Acid Protecting Group : A novel protecting group for boronic acids, suitable for mild conditions, was developed as reported by Jun Yan et al. (2005). This innovation is valuable in the field of organic synthesis.
Safety And Hazards
properties
IUPAC Name |
[4-methoxy-3-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO5S/c1-10-16(13,14)8-5-6(9(11)12)3-4-7(8)15-2/h3-5,10-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBGVCCSBNIGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196067 | |
| Record name | B-[4-Methoxy-3-[(methylamino)sulfonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid | |
CAS RN |
874459-71-9 | |
| Record name | B-[4-Methoxy-3-[(methylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-Methoxy-3-[(methylamino)sulfonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)


![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)